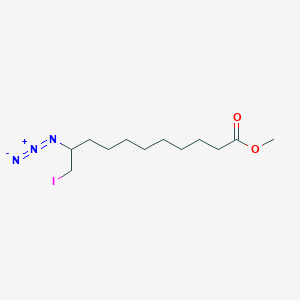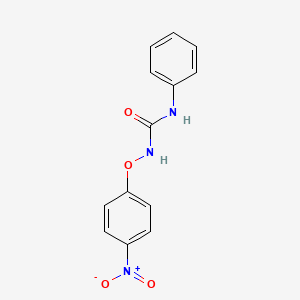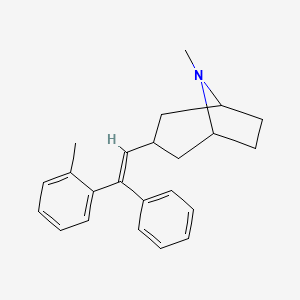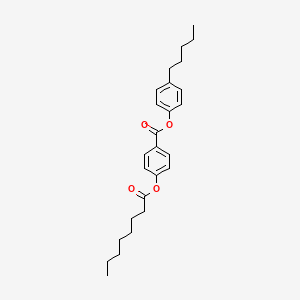
4-Pentylphenyl 4-(octanoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl 4-(octanoyloxy)benzoate is a chemical compound known for its liquid crystalline properties. It is a member of the phenyl benzoate family, which is widely studied for its unique mesomorphic properties. The compound has the molecular formula C26H36O3 and a molecular weight of 396.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 4-(octanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-pentylphenol and 4-(octanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 4-(octanoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4-Pentylphenyl 4-(octanoyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a model compound to study liquid crystalline behavior and phase transitions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-(octanoyloxy)benzoate is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external stimuli such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of ordered mesophases .
Comparison with Similar Compounds
Similar Compounds
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-Pentylphenyl 4-(methylbenzoate)
- 4-Pentylphenyl 4-(pentylbenzoate)
Comparison
4-Pentylphenyl 4-(octanoyloxy)benzoate is unique due to its specific alkyl chain length, which influences its mesomorphic properties. Compared to its analogs, it exhibits different phase transition temperatures and optical characteristics. This makes it particularly suitable for certain applications in liquid crystal technology and advanced materials .
Properties
CAS No. |
105076-37-7 |
|---|---|
Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-octanoyloxybenzoate |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-8-10-12-25(27)29-23-19-15-22(16-20-23)26(28)30-24-17-13-21(14-18-24)11-9-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
HKSRQYVAXUMTHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


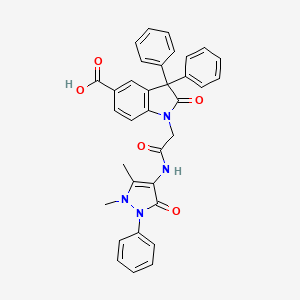
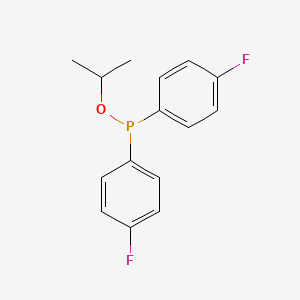
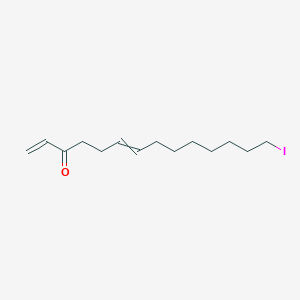
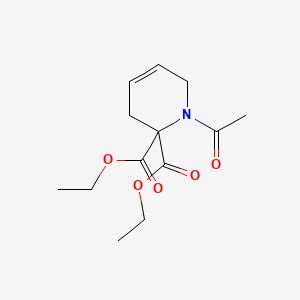
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)

![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
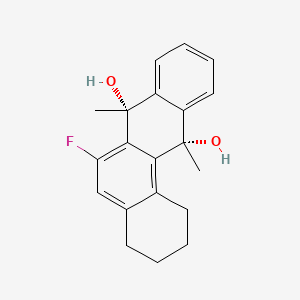
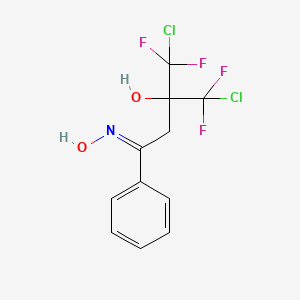
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
